3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal
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Overview
Description
3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal is an organic compound characterized by the presence of a dichlorophenyl group attached to a propenal moiety This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where 2,4-dichlorobenzaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired propenal compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation. The use of advanced purification techniques, such as distillation and recrystallization, ensures the isolation of the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propenal group to an alcohol or alkane using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases like cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in its biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, forming stable complexes that inhibit their function.
Comparison with Similar Compounds
3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal can be compared with other similar compounds, such as:
2,4-Dichlorobenzaldehyde: A precursor in the synthesis of this compound, with similar reactivity but different applications.
2,4-Dichlorophenylacetic acid: Another dichlorophenyl derivative with applications in herbicides and plant growth regulators.
2,4-Dichlorophenylhydrazine: Used in the synthesis of pharmaceuticals and agrochemicals, with different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H8Cl2O |
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Molecular Weight |
215.07 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H8Cl2O/c1-7(6-13)4-8-2-3-9(11)5-10(8)12/h2-6H,1H3/b7-4+ |
InChI Key |
LFYROJBISPJGQH-QPJJXVBHSA-N |
Isomeric SMILES |
C/C(=C\C1=C(C=C(C=C1)Cl)Cl)/C=O |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1)Cl)Cl)C=O |
Origin of Product |
United States |
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